4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-nitrogen bond.
Preparation Methods
The synthesis of 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, which may have varying biological activities.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are useful in the synthesis of more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Biological research: The compound is used to study the inhibition of specific enzymes and pathways involved in cancer cell proliferation and survival.
Chemical synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . This makes it a promising candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide include other benzenesulfonamide derivatives and pyrimidine-based compounds. For example:
4-chloro-N-(1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl)benzenesulfonamide: This compound also contains a benzenesulfonamide moiety and has shown potential in medicinal chemistry.
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine: Another pyrimidine derivative with antimicrobial activity.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit CA IX and potentially other targets, making it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O3S/c15-11-1-3-13(4-2-11)23(20,21)18-12-9-16-14(17-10-12)19-5-7-22-8-6-19/h1-4,9-10,18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHJQPXCBYZJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.